Cas no 2307782-25-6 ((2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid)

(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid is a chiral compound with significant potential in pharmaceutical applications. It possesses a unique stereoisomerism, contributing to its distinct biological activity. The compound's structure features a methylamino group and a 4-methylphenyl substituent, which can modulate its interactions with biological targets. Its potential in drug discovery is highlighted by its ability to bind selectively to receptors, offering a valuable tool for medicinal chemistry research.
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid structure
2307782-25-6 structure
商品名:(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
CAS番号:2307782-25-6
MF:C11H15NO2
メガワット:193.242303133011
MDL:MFCD32711007
CID:5668199
PubChem ID:66806119

(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • SCHEMBL805206
    • 2307782-25-6
    • (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
    • EN300-27101534
    • MDL: MFCD32711007
    • インチ: 1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-10(12-2)11(13)14/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1
    • InChIKey: ZKHYPFNFJGOGLY-JTQLQIEISA-N
    • ほほえんだ: OC([C@H](CC1C=CC(C)=CC=1)NC)=O

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 49.3Ų

(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27101534-0.1g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6 95.0%
0.1g
$1195.0 2025-03-20
Enamine
EN300-27101534-1.0g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6 95.0%
1.0g
$1357.0 2025-03-20
Enamine
EN300-27101534-0.5g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6 95.0%
0.5g
$1302.0 2025-03-20
Enamine
EN300-27101534-5.0g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6 95.0%
5.0g
$3935.0 2025-03-20
Enamine
EN300-27101534-10.0g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6 95.0%
10.0g
$5837.0 2025-03-20
Enamine
EN300-27101534-5g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6
5g
$3935.0 2023-09-11
Enamine
EN300-27101534-10g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6
10g
$5837.0 2023-09-11
Enamine
EN300-27101534-1g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6
1g
$1357.0 2023-09-11
Enamine
EN300-27101534-0.25g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6 95.0%
0.25g
$1249.0 2025-03-20
Enamine
EN300-27101534-0.05g
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid
2307782-25-6 95.0%
0.05g
$1140.0 2025-03-20

(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid 関連文献

(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acidに関する追加情報

Introduction to (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic Acid (CAS No. 2307782-25-6)

(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid, identified by its CAS number 2307782-25-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a chiral center and an amine functional group, has garnered attention due to its potential applications in drug development and biochemical studies. The structural features of this compound make it a valuable candidate for further investigation, particularly in the context of pharmacological interactions and molecular recognition.

The< strong> (2S)-configuration of the molecule is crucial as it influences the stereochemical properties and biological activity. Chiral compounds like this one often exhibit different biological responses depending on their stereochemical orientation, making them essential for developing enantiomerically pure drugs. The presence of a< strong> methylamino group and a< strong> 4-methylphenyl substituent adds complexity to its interactions with biological targets, potentially enhancing its binding affinity and selectivity.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of chiral amino acids and derivatives. Research has shown that compounds with similar structural motifs can serve as intermediates in the synthesis of bioactive molecules. For instance, derivatives of< strong> (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid have been explored for their potential in modulating enzyme activity and receptor binding. These studies highlight the importance of understanding the structural-activity relationships (SAR) of such compounds.

The< strong> 4-methylphenyl group in this molecule introduces a hydrophobic pocket that can interact with lipid rafts or hydrophobic regions of proteins, enhancing its solubility and bioavailability. This feature is particularly relevant in drug design, where optimizing pharmacokinetic properties is essential for achieving therapeutic efficacy. Additionally, the< strong> methylamino group can participate in hydrogen bonding interactions, further influencing the compound's binding mode to biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design and optimize compounds like< strong> (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid with greater precision. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding how this compound interacts with enzymes and receptors at an atomic level. These insights are crucial for developing drugs with improved potency and reduced side effects.

The synthesis of< strong> (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid presents unique challenges due to its chiral center and functional groups. Traditional synthetic routes often require careful selection of protecting groups and stereocontrol methods to ensure high enantiomeric purity. However, recent innovations in asymmetric synthesis have provided more efficient pathways for producing this compound in larger quantities. These advancements are expected to accelerate the discovery and development of novel drugs based on similar structural scaffolds.

In conclusion, (2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid (CAS No. 2307782-25-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the chiral center, methylamino group, and 4-methylphenyl substituent, make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of next-generation therapeutic agents.

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